4-Bromophenyl (naphthalen-2-yloxy)acetate
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Overview
Description
4-Bromophenyl (naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C18H13BrO3. It is known for its unique structure, which includes a bromophenyl group and a naphthalenyloxy group connected via an acetate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl (naphthalen-2-yloxy)acetate typically involves the esterification of 4-bromophenol with naphthalen-2-yloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl (naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
4-Bromophenyl (naphthalen-2-yloxy)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromophenyl (naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its bromophenyl group can participate in halogen bonding, while the naphthalenyloxy group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl acetate: Lacks the naphthalenyloxy group, making it less complex.
Naphthalen-2-yloxyacetic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.
Phenyl (naphthalen-2-yloxy)acetate: Similar structure but without the bromine atom, leading to different chemical properties
Uniqueness
4-Bromophenyl (naphthalen-2-yloxy)acetate is unique due to the presence of both the bromophenyl and naphthalenyloxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity that are not observed in simpler analogs .
Properties
Molecular Formula |
C18H13BrO3 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(4-bromophenyl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)22-18(20)12-21-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
InChI Key |
XTNGEUNJYNJCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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